N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(4-Methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxyphenyl group attached to the sulfonamide nitrogen and a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring. This compound is synthesized via a two-step process involving iodination and N-arylation, yielding a white solid with a melting point of 137–140°C and a high purity (78% yield) .
Properties
Molecular Formula |
C14H12F3NO3S |
|---|---|
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-4-11(5-7-12)18-22(19,20)13-8-2-10(3-9-13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
WDCBZLMTKHDYPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 4-methoxyaniline is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl-4-(trifluoromethyl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and its analogues:
Key Observations :
Key Observations :
Physical Properties and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
